(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene (Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene
Brand Name: Vulcanchem
CAS No.: 69967-80-2
VCID: VC0120472
InChI: InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
SMILES: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Molecular Formula: C22H20O
Molecular Weight: 300.4 g/mol

(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene

CAS No.: 69967-80-2

Reference Standards

VCID: VC0120472

Molecular Formula: C22H20O

Molecular Weight: 300.4 g/mol

(Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene - 69967-80-2

CAS No. 69967-80-2
Product Name (Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene
Molecular Formula C22H20O
Molecular Weight 300.4 g/mol
IUPAC Name 4-[(Z)-1,2-diphenylbut-1-enyl]phenol
Standard InChI InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
Standard InChIKey YJVFSITVRZYTHO-DQRAZIAOSA-N
Isomeric SMILES CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Synonyms (Z)-1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene; (Z)-4-(1,2-Diphenyl-1-butenyl)phenol; ICI 141389; Des-O-dimethylaminoethyl Tamoxifen
PubChem Compound 6366969
Last Modified Nov 11 2021
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